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Introduction

PatMaN (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool
designed for rapid and exhaustive searches of short nucleotide sequences within large DNA
databases, such as genomes.[1][2][3] A key feature of PatMaN is its ability to allow for a
predefined number of mismatches and insertions/deletions (indels), making it a versatile tool for
various molecular biology applications.[1][4] These include identifying transcription factor
binding motifs, microarray probe mapping, and miRNA sequence analysis. The software is
available under the GNU General Public License and has been tested on GNU/Linux operating
systems.

At its core, PatMaN employs a non-deterministic automata matching algorithm built upon a
keyword tree of the query sequences. This approach allows for efficient searching of perfect
matches, with search times increasing with the number of permitted edits (mismatches and

gaps).

Data Presentation: PatMaN Command-Line
Parameters
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For effective use of PatMaN, a clear understanding of its command-line parameters is
essential. The table below provides a structured summary of the available options.
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Parameter Alias

Description

Default

--version -V

Prints the version

number and exits.

N/A

--edits -e

Specifies the
maximum total
number of
mismatches and gaps
(edit distance) allowed

per match.

--gaps -9

Sets the maximum
number of gaps
(insertions/deletions)
allowed per match.
Note that gaps also
count towards the
total edits specified

with -e.

--databases -D

Specifies one or more
FASTA formatted files
to be used as the
database/target
sequences. Use "-" for

standard input.

N/A

--patterns -P

Specifies one or more
FASTA formatted files
containing the
query/pattern
sequences. Use "-" for

standard input.

N/A

--output -0

Redirects the output

to the specified file.

stdout

--ambicodes -a

Activates the
interpretation of

ambiguity codes (e.qg.,

Disabled
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N, R, Y) in the pattern
sequences. When
enabled, patterns with
ambiguity codes are
expanded into all
possible matching

patterns.

--singlestrand -S

Deactivates the
search for reverse-
complement matches.
By default, PatMaN
searches for both the

Disabled

provided pattern and
its reverse

complement.

--prefetch -p

Sets the number of
pointers to be

prefetched in advance

to potentially improve 0
performance on

supportive processor

architectures.

--chop3 -X

Removes the
specified number of
bases from the 3' end
of each pattern
sequence before

searching.

--chop5 -X

Removes the
specified number of
bases from the 5' end
of each pattern
sequence before

searching.
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Experimental Protocols

Protocol 1: Basic Search for Short DNA Motifs with
Mismatches

This protocol outlines the steps to find all occurrences of a set of short DNA motifs in a
genome, allowing for a specified number of mismatches.

1. Data Preparation:

o Pattern File: Create a multi-FASTA file (e.g., motifs.fa) containing the short DNA sequences
(patterns) to be searched. Each sequence should have a unique identifier.

o Database File: Ensure your target genome or large DNA sequence is in FASTA format (e.g.,
genome.fa).

2. Execution of PatMaN:
e Open a command-line terminal.

o Execute the following command to search for the motifs in the genome, allowing for up to 1
mismatch and no gaps:

3. Output Interpretation:

e The output will be a tab-separated file (results.txt). Each line represents a match and
contains the following fields in order:

o Name of the database sequence.

[e]

Name of the pattern sequence.

[e]

Start position of the match in the database sequence (1-based).

o

End position of the match in the database sequence.

[¢]

Strand of the match (+ for forward, - for reverse complement).
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o Edit distance (total number of mismatches and gaps).

Protocol 2: Identifying Potential miRNA Binding Sites
with Mismatches and Gaps

This protocol demonstrates how to search for potential microRNA (miRNA) binding sites, which
may involve both mismatches and small insertions/deletions.

1. Data Preparation:

o Pattern File: Create a FASTA file (mirnas.fa) containing the mature miRNA sequences.

» Database File: Prepare a FASTA file of the 3' UTRs of target genes (3utrs.fa).

2. Execution of PatMaN:

» Execute the following command, allowing for a total of 2 edits, with a maximum of 1 gap:

Note: The -s flag is used here to only search on the provided strand, as miRNA binding is
strand-specific.

3. Output Analysis:

e The output file (mirna_targets.txt) will list all potential miRNA binding sites within the 3' UTR
sequences that meet the specified edit distance criteria. Further biological validation would
be required to confirm these interactions.

Visualizations
PatMaN Experimental Workflow

The following diagram illustrates a typical workflow for using PatMaN in DNA sequence
analysis.
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Caption: A diagram of the PatMaN experimental workflow.

Conceptual Model of PatMaN's Search Algorithm

This diagram provides a simplified conceptual overview of how the PatMaN algorithm
processes a database sequence to find matches with predefined edits.
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Caption: Conceptual model of the PatMaN search algorithm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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